![molecular formula C14H10INO2 B11778510 (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C13H9IN2O It features a benzo[d]oxazole ring system substituted with a 3-iodophenyl group and a methanol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzo[d]oxazole core. The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methylphenyl)benzo[d]oxazol-5-yl)methanol
Uniqueness
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs .
Eigenschaften
Molekularformel |
C14H10INO2 |
|---|---|
Molekulargewicht |
351.14 g/mol |
IUPAC-Name |
[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
InChI-Schlüssel |
PSJQHYOODQUILI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
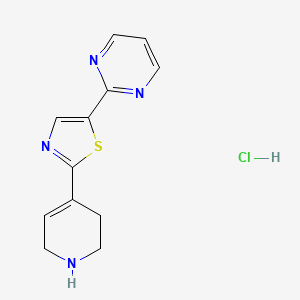
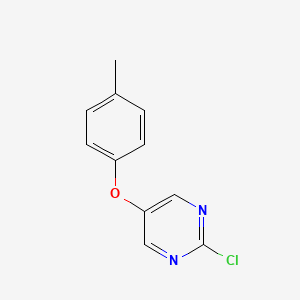
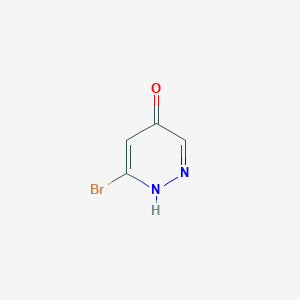
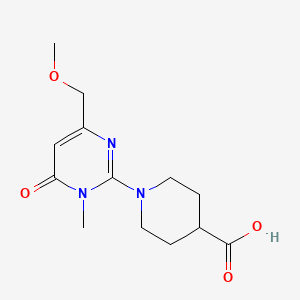
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
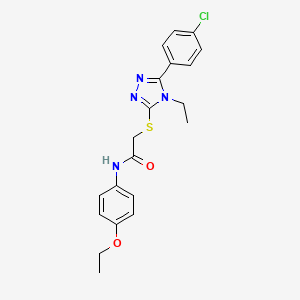
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

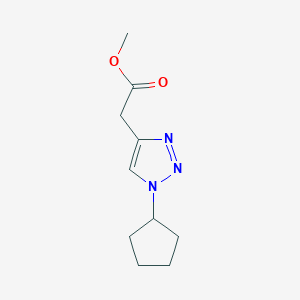
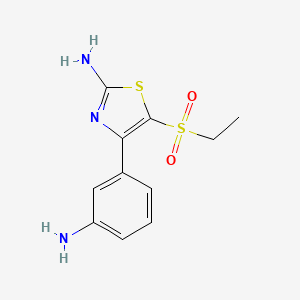
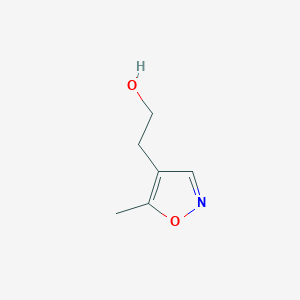
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
